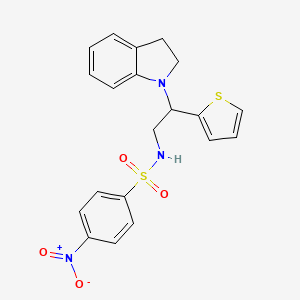

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S2/c24-23(25)16-7-9-17(10-8-16)29(26,27)21-14-19(20-6-3-13-28-20)22-12-11-15-4-1-2-5-18(15)22/h1-10,13,19,21H,11-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSPWEANNLLPOOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and thiophene intermediates, followed by their coupling with an appropriate sulfonamide derivative.

-

Step 1: Synthesis of Indole Intermediate

- React indole with an alkylating agent to introduce the ethyl group.

- Conditions: Use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

-

Step 2: Synthesis of Thiophene Intermediate

- Thiophene is functionalized with an appropriate substituent to facilitate coupling.

- Conditions: Use of a catalyst such as palladium on carbon (Pd/C) in the presence of a suitable solvent.

-

Step 3: Coupling Reaction

- The indole and thiophene intermediates are coupled with 4-nitrobenzenesulfonyl chloride.

- Conditions: Use of a base such as triethylamine in an organic solvent like dichloromethane (DCM).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

-

Oxidation:

- The compound can be oxidized to introduce additional functional groups or modify existing ones.

- Common reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

-

Reduction:

- Reduction of the nitro group to an amine group.

- Common reagents: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4).

-

Substitution:

- The sulfonamide group can be substituted with other functional groups.

- Common reagents: Nucleophiles such as amines or thiols.

Major Products:

- Oxidation products may include sulfoxides or sulfones.

- Reduction products may include amines.

- Substitution products depend on the nucleophile used.

Scientific Research Applications

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-nitrobenzenesulfonamide has several applications in scientific research:

-

Medicinal Chemistry:

- Potential use as a pharmacophore in drug design.

- Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

-

Materials Science:

- Used in the development of organic semiconductors and conductive polymers.

- Potential applications in organic light-emitting diodes (OLEDs) and solar cells.

-

Organic Synthesis:

- Employed as a building block for the synthesis of more complex molecules.

- Used in the development of novel catalysts and ligands.

Mechanism of Action

The mechanism of action of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-nitrobenzenesulfonamide depends on its specific application:

-

Biological Activity:

- The compound may interact with specific enzymes or receptors in biological systems.

- Molecular targets could include kinases, proteases, or ion channels.

-

Materials Science:

- The compound’s electronic properties are influenced by the conjugation of the indole, thiophene, and nitrobenzenesulfonamide groups.

- Pathways involved include charge transfer and electron delocalization.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison

Biological Activity

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-nitrobenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 378.48 g/mol. The compound features a unique combination of structural elements, including:

- Indoline moiety : Known for its potential neuroprotective and anticancer properties.

- Thiophene ring : Associated with various biological activities, including antimicrobial effects.

- 4-Nitrobenzenesulfonamide group : Exhibits properties that may inhibit certain biological pathways.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Indoline Moiety : Synthesized from indole through catalytic hydrogenation.

- Introduction of the Thiophene Ring : Achieved via cross-coupling reactions using thiophene derivatives.

- Amide Coupling : The final step involves coupling the synthesized components with 4-nitrobenzenesulfonamide.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For instance, studies on related indole-based sulfonamides have shown that they can disrupt cell cycle progression in cancer cells, leading to apoptosis. The specific effects on cell lines such as P388 murine leukemia cells have been documented, revealing two distinct classes of cell cycle inhibitors .

The exact mechanism of action for this compound is not fully elucidated but may involve:

- Enzyme Inhibition : Potentially inhibiting enzymes involved in tumor growth or inflammation.

- Receptor Modulation : Interacting with specific receptors that mediate cellular responses to stress or damage.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds. For example:

- Indolyl Sulfonamides : A focused compound library revealed that indolyl sulfonamides exhibit potent antitumor effects by disrupting mitosis and causing G1 phase accumulation in cancer cells .

- Thiophene Derivatives : Compounds containing thiophene rings have demonstrated antimicrobial activity, suggesting that the incorporation of thiophene may enhance biological efficacy.

- Structure–Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the nitro group and sulfonamide functionalities can significantly alter biological activity, indicating the importance of these groups in therapeutic applications.

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Indoline, thiophene, nitrobenzene | Antitumor, potential enzyme inhibition |

| N-(7-indolyl)benzenesulfonamide | Indole-based | Antitumor effects observed |

| 4-Nitrobenzenesulfonamide | Nitro group, sulfonamide | Inhibitory effects on various enzymes |

Q & A

Q. What are the key synthetic methodologies for N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-nitrobenzenesulfonamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including sulfonylation of an amine intermediate and coupling of thiophene/indole moieties. Critical parameters include temperature control (e.g., 0–60°C for sulfonamide bond formation), pH adjustments to stabilize intermediates, and reaction times (12–48 hours). Purification via column chromatography or recrystallization ensures high yield (60–85%) and purity (>95%) . Analytical techniques like TLC are used to monitor progress .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are standard for confirming molecular structure. For example, ¹H NMR can resolve the indoline and thiophene proton environments, while HRMS validates the molecular ion peak (e.g., [M+H]⁺ at m/z ~470). Infrared (IR) spectroscopy identifies functional groups like sulfonamide (–SO₂–NH–) and nitro (–NO₂) stretches .

Q. What are the compound’s stability profiles under varying pH and thermal conditions?

Stability studies show the compound is thermally stable up to 150°C (melting point >180°C). It is stable in neutral buffers but hydrolyzes under strongly acidic (pH <2) or basic (pH >10) conditions, particularly at the sulfonamide bond. Accelerated degradation studies (40°C/75% RH) over 4 weeks indicate <5% decomposition when stored in inert atmospheres .

Advanced Research Questions

Q. How do computational models predict the compound’s electronic properties and reactivity?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) reveal electron density distributions critical for reactivity. The nitro group acts as a strong electron-withdrawing group, polarizing the sulfonamide moiety and enhancing electrophilic character. HOMO-LUMO gaps (~4.5 eV) suggest potential for charge-transfer interactions in biological systems .

Q. What mechanistic insights explain its interactions with biological targets (e.g., enzymes or receptors)?

Molecular docking studies (using AutoDock Vina) indicate high affinity for kinases (e.g., EGFR) and GPCRs due to hydrogen bonding between the sulfonamide oxygen and active-site residues (e.g., Lys45 in EGFR). The thiophene ring participates in π-π stacking with aromatic residues, while the indoline moiety may induce conformational changes in target proteins .

Q. How can structural modifications enhance its pharmacological profile?

Structure-activity relationship (SAR) studies suggest replacing the nitro group with electron-donating substituents (e.g., –OCH₃) improves solubility but reduces target affinity. Introducing halogen atoms (e.g., Cl at the phenyl ring) increases metabolic stability. Hybrid analogs with fused heterocycles (e.g., benzothiazole) show enhanced anti-proliferative activity in cancer cell lines .

Q. What crystallographic techniques validate its 3D structure, and how does this inform drug design?

Single-crystal X-ray diffraction (using SHELXL) resolves bond angles and dihedral angles, confirming the sulfonamide’s planar geometry and steric constraints from the indoline-thiophene backbone. Disorder modeling (e.g., for nitro group conformers) refines electron density maps, aiding in rational drug design .

Methodological Notes

- Experimental Design : Use fractional factorial designs to optimize reaction parameters (e.g., DoE for temperature/pH interactions) .

- Data Contradictions : Discrepancies in melting points (e.g., 178–183°C vs. >180°C) may arise from polymorphic forms or impurities; DSC analysis is recommended .

- Biological Assays : Prioritize in vitro cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) studies before in vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.